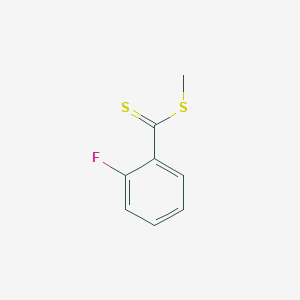
Benzenecarbodithioic acid, 2-fluoro-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarbodithioic acid, 2-fluoro-, methyl ester is an organic compound with the molecular formula C8H7FOS2 It is a derivative of benzenecarbodithioic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl group, and a fluorine atom is substituted at the ortho position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarbodithioic acid, 2-fluoro-, methyl ester typically involves the reaction of 2-fluorobenzenethiol with carbon disulfide and methyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction proceeds through the formation of an intermediate dithiocarbamate, which is then methylated to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarbodithioic acid, 2-fluoro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or disulfides.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted benzenecarbodithioic acid derivatives.
Aplicaciones Científicas De Investigación
Benzenecarbodithioic acid, 2-fluoro-, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of benzenecarbodithioic acid, 2-fluoro-, methyl ester involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the dithiocarbamate group, which can donate electron density to form new bonds. The fluorine atom on the benzene ring also influences the compound’s reactivity by altering the electronic properties of the aromatic system.
Comparación Con Compuestos Similares
Similar Compounds
Benzenecarbodithioic acid, methyl ester: Lacks the fluorine substitution, resulting in different reactivity and properties.
Benzenecarbodithioic acid, 4-fluoro-, methyl ester: The fluorine atom is at the para position, leading to variations in chemical behavior.
Benzenecarbodithioic acid, 2-chloro-, methyl ester: Substitution with chlorine instead of fluorine affects the compound’s reactivity and applications.
Uniqueness
Benzenecarbodithioic acid, 2-fluoro-, methyl ester is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical properties and reactivity. This makes it a valuable compound for targeted applications in synthesis and research.
Propiedades
Número CAS |
114260-11-6 |
|---|---|
Fórmula molecular |
C8H7FS2 |
Peso molecular |
186.3 g/mol |
Nombre IUPAC |
methyl 2-fluorobenzenecarbodithioate |
InChI |
InChI=1S/C8H7FS2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 |
Clave InChI |
BHPLCOIEFKQVGP-UHFFFAOYSA-N |
SMILES canónico |
CSC(=S)C1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


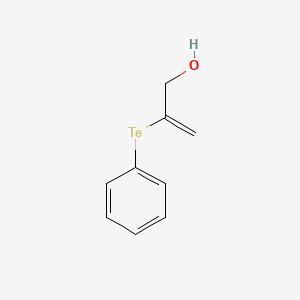
![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
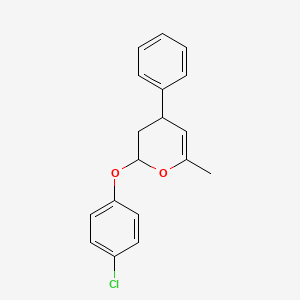
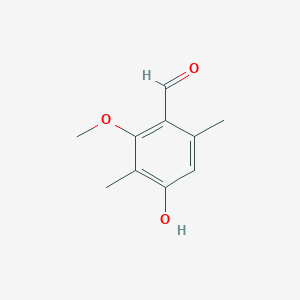
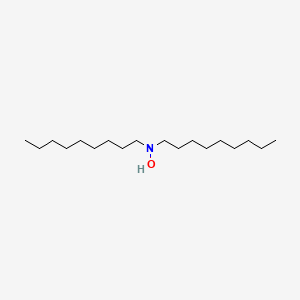
![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)


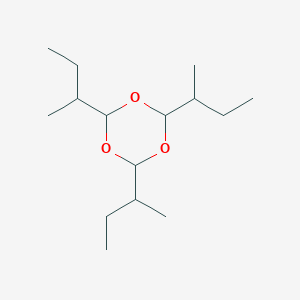
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)


![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)

